Pomalidomide-PEG2-azide
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Overview
Description
Pomalidomide-PEG2-azide is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the synthesis of molecules for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block in chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-azide typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
PEGylation: The PEG linker is introduced by reacting pomalidomide with a PEG derivative that contains a terminal azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The compound can undergo substitution reactions where the azide group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various nucleophiles can be used to replace the azide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound .
Scientific Research Applications
Pomalidomide-PEG2-azide has a wide range of scientific research applications, including:
Mechanism of Action
Pomalidomide-PEG2-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ligase Cereblon (CRBN) to the target protein, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Immunomodulatory Activity: Pomalidomide, the core component of the compound, has been shown to inhibit the proliferation and induce apoptosis of various tumor cells, as well as enhance T cell and natural killer cell-mediated immunity
Comparison with Similar Compounds
Pomalidomide-PEG2-azide is unique due to its combination of pomalidomide, a PEG linker, and an azide group. Similar compounds include:
Pomalidomide-PEG1-azide: Contains a shorter PEG linker.
Pomalidomide-PEG3-azide: Contains a longer PEG linker.
Pomalidomide-PEG4-azide: Contains an even longer PEG linker.
Pomalidomide-PEG2-C2-azide: Contains a different PEG linker structure.
These similar compounds vary in their linker length and composition, which can affect their efficacy and suitability for different applications.
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O7/c20-24-21-6-7-31-8-9-32-10-15(27)22-12-3-1-2-11-16(12)19(30)25(18(11)29)13-4-5-14(26)23-17(13)28/h1-3,13H,4-10H2,(H,22,27)(H,23,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQAWNMGKYQDLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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